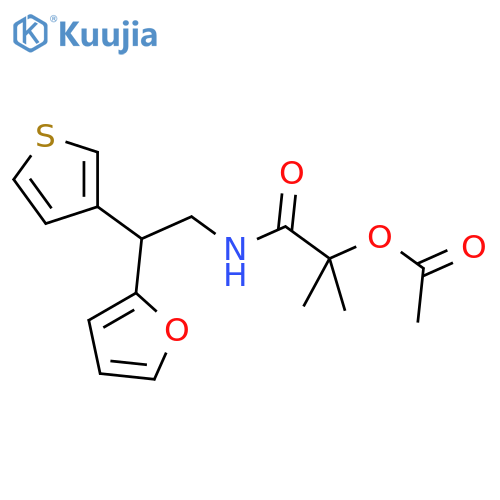

Cas no 2097896-65-4 (1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)

1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate 化学的及び物理的性質

名前と識別子

-

- 1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate

- 1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate

- 1-((2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

- [1-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate

- AKOS040699213

- F6508-0637

- 2097896-65-4

-

- インチ: 1S/C16H19NO4S/c1-11(18)21-16(2,3)15(19)17-9-13(12-6-8-22-10-12)14-5-4-7-20-14/h4-8,10,13H,9H2,1-3H3,(H,17,19)

- InChIKey: YXKAKMPLMZSFIM-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C(C1=CC=CO1)CNC(C(C)(C)OC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 321.10347926g/mol

- どういたいしつりょう: 321.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 96.8Ų

1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6508-0637-10μmol |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-75mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-100mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-4mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-5mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-3mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-2mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-30mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-2μmol |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6508-0637-1mg |

1-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate |

2097896-65-4 | 1mg |

$54.0 | 2023-09-08 |

1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate 関連文献

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetateに関する追加情報

1-{2-(Furan-2-yl)-2-(Thiophen-3-yl)ethylcarbamoyl}-1-methylethyl Acetate: A Comprehensive Overview

The compound 1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate, identified by the CAS number 2097896-65-4, is a highly specialized organic molecule with a complex structure. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule's structure features a combination of a furan ring, a thiophene ring, and an acetate group, which contribute to its versatile reactivity and functionality.

Recent studies have highlighted the importance of heterocyclic compounds like furan and thiophene in modern chemistry. These rings are known for their aromaticity and ability to participate in various chemical reactions, making them valuable building blocks in organic synthesis. The presence of both furan and thiophene moieties in the same molecule creates a unique electronic environment that can be exploited for diverse applications. For instance, the compound has shown promise in acting as a precursor for the synthesis of advanced materials, such as conductive polymers and nanoparticles.

The ethylcarbamoyl group in the molecule plays a crucial role in determining its reactivity. This group is known to facilitate nucleophilic attacks and can act as a directing group in substitution reactions. Recent research has demonstrated that this compound can undergo various transformations, such as cyclization reactions, under specific conditions. These transformations have opened up new avenues for the synthesis of complex molecules with potential bioactive properties.

In the field of pharmacology, the compound has been investigated for its potential as a drug delivery agent. The acetate group in the molecule is known to enhance solubility and stability, making it an attractive candidate for drug formulation. Additionally, the molecule's ability to form stable complexes with metal ions has been explored for applications in metallo-drug design. Recent studies have shown that the compound can coordinate with transition metals like copper and zinc, forming complexes with potential anti-cancer activity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have developed efficient methodologies to construct the molecule, often employing catalytic cross-coupling reactions and stereo-selective synthesis techniques. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.

In terms of environmental impact, the compound has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity towards aquatic organisms, which is promising for its use in industrial settings. However, further studies are required to fully understand its environmental fate and potential risks.

The integration of cutting-edge technologies, such as computational chemistry and high-throughput screening, has revolutionized our understanding of this compound's properties. Advanced computational models have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in various chemical systems with greater accuracy.

In conclusion, 1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate (CAS No: 2097896-65-4) is a versatile compound with immense potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on innovative solutions in chemistry and related fields. As ongoing research continues to uncover new applications and properties of this compound, it is poised to play a significant role in shaping future advancements in science and technology.

2097896-65-4 (1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate) 関連製品

- 2580128-06-7(rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)

- 1805572-45-5(2,6-Bis(trifluoromethyl)-4-cyanobenzyl bromide)

- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)

- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)

- 1806300-46-8(3,4,5-Tris(trifluoromethyl)pyridine)

- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)

- 692782-14-2(tert-butyl N-[4-(methanesulfonyloxy)cyclohexyl]carbamate)

- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)

- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)

- 1807261-55-7(2-Chloro-5-difluoromethoxy-3-fluorotoluene)